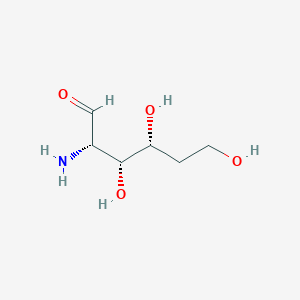
(2S,3R,4R)-2-amino-3,4,6-trihydroxyhexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of analogues and derivatives related to "(2S,3R,4R)-2-amino-3,4,6-trihydroxyhexanal" involves sophisticated organic synthesis techniques. For example, the stereoselective synthesis of (2S,3R)-α-hydroxy-β-amino acids (AHBAs) demonstrates the complexity and precision required in generating structurally related compounds. These methods typically involve catalyzed reactions and careful control of reaction conditions to achieve the desired stereochemistry (Deshmukh & Talukdar, 2014).
Molecular Structure Analysis
The detailed molecular structure of compounds similar to "(2S,3R,4R)-2-amino-3,4,6-trihydroxyhexanal" is often determined using techniques like NMR, X-ray crystallography, and circular dichroism. These methods provide insights into the conformational preferences of the molecule and its stereochemical configuration, essential for understanding its chemical behavior and reactivity (Porter et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of "(2S,3R,4R)-2-amino-3,4,6-trihydroxyhexanal" and its derivatives is influenced by its functional groups and stereochemistry. These compounds participate in various bioorthogonal reactions, showcasing their versatility in chemical synthesis and modification. The presence of amino and hydroxy groups allows for selective reactions, including transformations and conjugations essential for developing more complex molecules (Forbes et al., 2016).
Physical Properties Analysis
The physical properties of "(2S,3R,4R)-2-amino-3,4,6-trihydroxyhexanal" derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical application in scientific research. These properties are often characterized through empirical studies, which provide a basis for understanding the material's behavior under different conditions and its suitability for various applications (Tressler & Zondlo, 2014).
Chemical Properties Analysis
The chemical properties of "(2S,3R,4R)-2-amino-3,4,6-trihydroxyhexanal" include its reactivity with other chemicals, stability under various conditions, and the nature of its chemical bonds. Understanding these properties is essential for manipulating the compound in laboratory settings and predicting its behavior in complex reactions. Studies on similar compounds highlight the importance of stereochemistry in determining reactivity and interaction with other molecules (Kirihata et al., 1995).
Applications De Recherche Scientifique
Synthesis of Cyclic Peptides
One study focused on the synthesis of ulongamides A-F, beta-amino acid-containing cyclic depsipeptides, from marine cyanobacteria, highlighting the stereochemistry of the beta-amino acid moiety and its impact on cytotoxic activity (Luesch et al., 2002). Another research effort synthesized perfluoro-tert-butyl 4-hydroxyproline to study its conformational preferences and potential use in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Magnetic Nanocatalysts
The development of amino glucose-functionalized silica-coated NiFe2O4 nanoparticles for the synthesis of novel 3-pyrazolyl-4H-1,2,4-triazoles showcases an eco-friendly procedure with significant potential for green chemistry applications (Nikpassand & Jafari Farshami, 2020).
Therapeutic Applications
Research into the effects of synthetic and natural analogues of 4-hydroxyisoleucine on insulin secretion has provided insights into its structural requirements and potential therapeutic applications for diabetes (Broca et al., 2000). Additionally, the synthesis of enantiopure methyl (1S,2S,3R,4S,5R)-2-amino-3,4,5-trihydroxycyclopentanecarboxylate, based on a novel strategy for transforming nitrohexofuranoses into cyclopentylamines, presents a significant advancement for the synthesis of cyclic amino acid derivatives (Fernandez et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
(2S,3R,4R)-2-amino-3,4,6-trihydroxyhexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c7-4(3-9)6(11)5(10)1-2-8/h3-6,8,10-11H,1-2,7H2/t4-,5-,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDHRDQRQUAZDW-HSUXUTPPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(C(C=O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[C@H]([C@@H]([C@@H](C=O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4R)-2-amino-3,4,6-trihydroxyhexanal | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trisodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1139564.png)
![Ethanone, 1-(2-azabicyclo[2.2.1]hept-5-en-3-yl)-, exo- (9CI)](/img/no-structure.png)



![(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5S,6S)-5-[(1S)-1-acetyloxyethyl]-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1139574.png)
![7-Amino-8-oxo-3-(cis-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester hydrochloride](/img/structure/B1139578.png)


